SKLB1002

Description

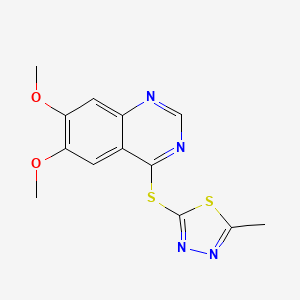

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVGFDBMONQTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225451-84-2 | |

| Record name | SKLB1002 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of SKLB1002 in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB1002 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide delineates the mechanism of action of this compound in endothelial cells, providing a comprehensive overview of its effects on critical cellular processes and signaling pathways. Through the inhibition of VEGFR2, this compound effectively suppresses endothelial cell proliferation, migration, and tube formation, the fundamental steps in angiogenesis. This document details the experimental evidence, presents quantitative data in a structured format, outlines the methodologies of key experiments, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central to the regulation of angiogenesis.[1] Consequently, targeting the VEGF/VEGFR2 signaling axis has become a prominent strategy in the development of anti-angiogenic therapies. This compound, a quinazoline derivative, has emerged as a potent and specific inhibitor of VEGFR2 tyrosine kinase.[1][2][3] This guide provides an in-depth analysis of the molecular and cellular mechanisms by which this compound exerts its anti-angiogenic effects on endothelial cells.

Core Mechanism of Action: VEGFR2 Inhibition

The primary molecular target of this compound is the VEGFR2 tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the VEGFR2 kinase domain, this compound prevents the autophosphorylation of the receptor upon VEGF stimulation.[1][2] This inhibition of VEGFR2 activation is the critical initiating event that leads to the downstream anti-angiogenic effects of the compound.

Quantitative Data: Kinase Inhibition

The inhibitory potency of this compound against VEGFR2 and other kinases has been quantified through in vitro kinase assays.

| Kinase | IC50 |

| VEGFR2 | 32 nM |

| c-kit | 0.62 µM |

| Ret | 2.5 µM |

| FMS | 2.9 µM |

| PDGFRα | 3.1 µM |

| Aurora A | 3.9 µM |

Table 1: IC50 values of this compound for various kinases. Data indicates high selectivity for VEGFR2.

Effects on Endothelial Cell Function

This compound's inhibition of VEGFR2 signaling translates into significant effects on the key functions of endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs), that are essential for angiogenesis.

Inhibition of Proliferation

This compound significantly inhibits VEGF-induced proliferation of HUVECs. This has been demonstrated through various assays, including MTT, Ki67, and EdU incorporation assays.[1][4]

| Assay | Cell Type | Treatment | Result |

| MTT | HUVEC | VEGF (10 ng/mL) + this compound (10 nM) | Significant reduction in viability compared to VEGF alone. |

| MTT | HUVEC | VEGF (10 ng/mL) + this compound (50 nM) | Further significant reduction in viability. |

| Ki67 Staining | HUVEC | VEGF (10 ng/mL) + this compound (10 nM) | Significant decrease in the percentage of Ki67-positive cells. |

| Ki67 Staining | HUVEC | VEGF (10 ng/mL) + this compound (50 nM) | Further significant decrease in the percentage of Ki67-positive cells. |

| EdU Incorporation | HUVEC | VEGF (10 ng/mL) + this compound (10 nM) | Significant reduction in EdU-positive cells. |

| EdU Incorporation | HUVEC | VEGF (10 ng/mL) + this compound (50 nM) | Further significant reduction in EdU-positive cells. |

Table 2: Summary of this compound's effect on HUVEC proliferation.

Inhibition of Migration

Endothelial cell migration is a prerequisite for the formation of new blood vessels. This compound effectively inhibits the migratory capacity of HUVECs in response to VEGF stimulation, as shown by wound healing and transwell migration assays.[1][2]

| Assay | Cell Type | Treatment | Result |

| Wound Healing | HUVEC | VEGF (10 ng/mL) + this compound (10 nM) | Significant delay in wound closure compared to VEGF alone. |

| Wound Healing | HUVEC | VEGF (10 ng/mL) + this compound (50 nM) | Further significant delay in wound closure. |

| Transwell Migration | HUVEC | VEGF (10 ng/mL) + this compound (10 nM) | Significant reduction in the number of migrated cells. |

| Transwell Migration | HUVEC | VEGF (10 ng/mL) + this compound (50 nM) | Further significant reduction in the number of migrated cells. |

Table 3: Summary of this compound's effect on HUVEC migration.

Inhibition of Tube Formation

The ability of endothelial cells to form three-dimensional capillary-like structures, known as tube formation, is a critical step in angiogenesis. This compound potently inhibits VEGF-induced tube formation of HUVECs on Matrigel.[1][2][4]

| Assay | Cell Type | Treatment | Result |

| Tube Formation | HUVEC | VEGF (10 ng/mL) + this compound (10 nM) | Significant reduction in the length and number of capillary-like tubes. |

| Tube Formation | HUVEC | VEGF (10 ng/mL) + this compound (50 nM) | Further significant reduction in tube formation. |

Table 4: Summary of this compound's effect on HUVEC tube formation.

Downstream Signaling Pathways

This compound's anti-angiogenic effects are mediated through the suppression of key downstream signaling pathways activated by VEGFR2.

Figure 1: this compound signaling pathway in endothelial cells.

MAPK Pathway

This compound has been shown to inhibit the VEGF-induced phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[1][2][4] These kinases are crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in proliferation, migration, and survival.

FAK and Src Kinases

In addition to the MAPK pathway, this compound also inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and Src kinase.[2] These non-receptor tyrosine kinases play a critical role in cell adhesion, migration, and invasion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

VEGFR2 Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on VEGFR2 kinase.

-

Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is typically employed.

-

Recombinant human VEGFR2 kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.

-

The TR-FRET signal is measured, which is proportional to the level of substrate phosphorylation.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assays

Figure 2: Workflow for HUVEC proliferation assays.

-

MTT Assay:

-

HUVECs are seeded in 96-well plates.

-

After adherence, cells are serum-starved for 24 hours.

-

Cells are pre-treated with this compound (10 or 50 nM) for 2 hours, followed by stimulation with VEGF (10 ng/mL) for 48 hours.

-

MTT solution is added to each well, and plates are incubated for 4 hours.

-

The formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm.

-

-

Ki67 and EdU Assays:

-

HUVECs are cultured on coverslips in 24-well plates.

-

Cells are treated as described for the MTT assay.

-

For the EdU assay, EdU is added to the culture medium for the final 2 hours of incubation.

-

Cells are fixed, permeabilized, and stained with anti-Ki67 antibody or for EdU incorporation according to the manufacturer's instructions.

-

The percentage of Ki67- or EdU-positive cells is determined by fluorescence microscopy.

-

Migration Assays

-

Wound Healing Assay:

-

HUVECs are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a scratch in the cell monolayer.

-

The cells are washed to remove debris and incubated with serum-free medium containing VEGF (10 ng/mL) with or without this compound (10 or 50 nM).

-

Images of the scratch are taken at 0 and 24 hours.

-

The area of the wound is measured, and the percentage of wound closure is calculated.

-

-

Transwell Migration Assay:

-

HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber contains medium with VEGF (10 ng/mL) as a chemoattractant.

-

This compound (10 or 50 nM) is added to the upper chamber with the cells.

-

After 24 hours of incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

Tube Formation Assay

Figure 3: Workflow for the endothelial cell tube formation assay.

-

A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

HUVECs are seeded onto the Matrigel-coated wells.

-

The cells are treated with VEGF (10 ng/mL) in the presence or absence of this compound (10 or 50 nM).

-

After 6-12 hours of incubation, the formation of capillary-like structures is observed and photographed using a microscope.

-

The total tube length and the number of branch points are quantified using image analysis software.

Western Blot Analysis

-

HUVECs are serum-starved and then pre-treated with this compound (10 or 50 nM) for 2 hours before stimulation with VEGF (10 ng/mL) for 15-30 minutes.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR2, ERK1/2, JNK, p38, FAK, and Src.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR2 kinase that demonstrates significant anti-angiogenic activity in endothelial cells. Its mechanism of action is centered on the direct inhibition of VEGFR2 phosphorylation, which in turn blocks critical downstream signaling pathways, including the MAPK and FAK/Src pathways. This leads to the suppression of endothelial cell proliferation, migration, and tube formation. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. The robust preclinical profile of this compound underscores its potential as a therapeutic candidate for diseases driven by pathological angiogenesis.

References

- 1. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound, a Novel Potent Inhibitor of VEGF Receptor 2 Signaling, Inhibits Angiogenesis and Tumor Growth In Vivo | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

SKLB1002: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB1002 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental data supporting these findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Primary Molecular Target: VEGFR-2

The primary molecular target of this compound has been unequivocally identified as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[1][2][3][4] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain and thereby preventing its autophosphorylation and subsequent activation.[4][5]

On-Target Potency

This compound demonstrates high potency for VEGFR-2, with a half-maximal inhibitory concentration (IC50) consistently reported in the nanomolar range.

| Target | IC50 (nM) | Assay Type |

| VEGFR-2 | 32 | Radiometric Kinase Assay |

Table 1: In vitro potency of this compound against its primary molecular target, VEGFR-2.[3][4][5]

Kinase Selectivity Profile

This compound exhibits significant selectivity for VEGFR-2 over other tested kinases, underscoring its specificity. The IC50 values for off-target kinases are substantially higher, indicating a favorable selectivity profile.

| Kinase | IC50 (µM) |

| c-Kit | 0.62 |

| Ret | 2.5 |

| FMS | 2.9 |

| PDGFRα | 3.1 |

| Aurora A | 3.9 |

| 11 Other Kinases | >10 |

Table 2: Kinase selectivity profile of this compound, demonstrating its high selectivity for VEGFR-2.[3]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis. This compound, by inhibiting VEGFR-2 phosphorylation, effectively blocks these downstream signaling events.[4][6][7]

Downstream Signaling Pathway

This compound has been shown to inhibit the phosphorylation of several key downstream effector proteins in the VEGFR-2 signaling cascade, including members of the MAPK (mitogen-activated protein kinase) pathway and other critical signaling nodes.[1][4][6]

Experimental Protocols

This section details the key experimental methodologies used to characterize the molecular target and mechanism of action of this compound.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and a synthetic peptide substrate.

-

Inhibitor Addition: Add serial dilutions of this compound (typically from 1 nM to 100 µM) or a DMSO vehicle control to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, often radiolabeled (e.g., [γ-33P]ATP).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto a filtermat, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation

This cell-based assay confirms the ability of this compound to inhibit VEGFR-2 activation in a cellular context.

Methodology:

-

Cell Culture: Culture VEGFR-2 expressing cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to near confluency.

-

Serum Starvation: To reduce basal receptor activation, starve the cells in a serum-free or low-serum medium for 4-6 hours.

-

Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.

-

VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Immediately wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-VEGFR-2 and total VEGFR-2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.

Cellular Angiogenesis Assays

These assays assess the functional consequences of VEGFR-2 inhibition by this compound on endothelial cell behavior.

3.3.1. HUVEC Proliferation Assay (MTT Assay)

-

Seed HUVECs in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound in the presence or absence of VEGF.

-

Incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

3.3.2. HUVEC Migration Assay (Transwell Assay)

-

Coat the upper chamber of a Transwell insert with an appropriate extracellular matrix protein.

-

Plate HUVECs in the upper chamber in a serum-free medium containing different concentrations of this compound.

-

Add a medium containing VEGF to the lower chamber as a chemoattractant.

-

Incubate for a sufficient time to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix, stain, and count the migrated cells on the lower surface of the membrane.

3.3.3. HUVEC Tube Formation Assay

-

Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Seed HUVECs onto the matrix in the presence of various concentrations of this compound and VEGF.

-

Incubate for 4-6 hours to allow for the formation of capillary-like structures.

-

Visualize the tube network using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops.

Conclusion

This compound is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct inhibition of VEGFR-2 autophosphorylation, leading to the blockade of downstream signaling pathways that are critical for angiogenesis. The robust in vitro and cellular data, supported by detailed experimental protocols, establish this compound as a valuable tool for studying VEGFR-2 biology and as a promising candidate for the development of anti-angiogenic therapies.

References

- 1. This compound | VEGFR | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. confluencediscovery.com [confluencediscovery.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

In-Depth Technical Guide: SKLB1002, a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB1002 is a novel, potent, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Developed through a restricted de novo design method, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in both in vitro and in vivo models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and quantitative data.

Discovery and Rationale

This compound was identified through a computational, structure-based drug design strategy aimed at discovering novel VEGFR-2 inhibitors.[1][2] The rationale for its development is rooted in the critical role of the VEGF/VEGFR-2 signaling pathway in tumor angiogenesis. By selectively targeting the ATP-binding site of VEGFR-2, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][3][4][5]

Synthesis Pathway

While the definitive, step-by-step synthesis of this compound has not been published in a single comprehensive document, the chemical structure, N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, indicates a multi-step synthesis involving the preparation of key intermediates: a substituted quinazoline, a substituted aniline, and an aminothiadiazole, followed by their condensation to form the final urea-linked compound. The following proposed synthesis pathway is based on established organo-chemical reactions for similar molecular scaffolds.

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action

This compound exerts its biological effects by acting as a potent ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[6] Binding of VEGF to VEGFR-2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis. This compound binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this autophosphorylation and thereby blocking the activation of downstream signaling molecules. Key pathways inhibited by this compound include the MAPK (mitogen-activated protein kinase) pathway, involving ERK1/2, JNK, and p38, as well as the FAK (focal adhesion kinase) and Src signaling pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, invasion, and tube formation.[1][3]

Caption: this compound mechanism of action on the VEGFR-2 signaling pathway.

Quantitative Biological Data

The following tables summarize the quantitative data for this compound's inhibitory activity and in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 32 |

| c-kit | 620 |

| Ret | 2500 |

| FMS | 2900 |

| PDGFRα | 3100 |

| Aurora A | 3900 |

| 11 other kinases | >10,000 |

| Data sourced from Sigma-Aldrich product information sheet.[6] |

Table 2: In Vitro Anti-Angiogenic Activity of this compound in HUVECs

| Assay | Concentration | Result |

| Cell Proliferation | 10 nM | Significant Inhibition |

| 50 nM | Significant Inhibition | |

| Cell Migration | 10 µM | 86% Inhibition |

| Cell Invasion | 10 µM | 92% Inhibition |

| Tube Formation | 10 µM | 98% Inhibition |

| Data compiled from multiple studies.[3][6] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Host | Treatment | Duration | Tumor Growth Inhibition |

| SW620 (colorectal) Xenograft | Athymic Mice | 100 mg/kg/day, i.p. | 18 days | 72% |

| HepG2 (liver) Xenograft | Athymic Mice | 100 mg/kg/day, i.p. | 18 days | 63% |

| Data sourced from Sigma-Aldrich product information sheet.[6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-based)

This protocol is for determining the IC50 value of this compound against the isolated VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

This compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and the Poly (Glu, Tyr) substrate.

-

Add the master mix to all wells.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

-

Treat the cells with various concentrations of this compound in the presence of a stimulating concentration of VEGF-A (e.g., 10 ng/mL). Include control wells with VEGF-A alone and vehicle control (DMSO).

-

Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.

Western Blot for VEGFR-2 Phosphorylation

This protocol assesses the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.

Materials:

-

HUVECs

-

VEGF-A

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture HUVECs to near confluency and serum-starve overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total VEGFR-2 and GAPDH as loading controls.

-

Quantify band intensities to determine the level of phosphorylation inhibition.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice

-

Tumor cells (e.g., SW620 or HepG2)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers

Procedure:

-

Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (e.g., 18 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

-

Calculate the tumor growth inhibition percentage.

Caption: Experimental workflow for in vivo tumor xenograft study.

Conclusion

This compound is a promising, potent, and selective VEGFR-2 inhibitor with significant anti-angiogenic and anti-tumor properties. Its discovery through a rational design approach and its efficacy in preclinical models highlight its potential as a candidate for further development in cancer therapy. This technical guide provides a foundational resource for researchers interested in the synthesis, mechanism, and biological evaluation of this compound and similar compounds.

References

- 1. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. VEGF quantification and HUVECs tube formation assay [bio-protocol.org]

The Impact of SKLB1002 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB1002 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] As a key mediator of angiogenesis, the signaling cascade initiated by VEGF binding to VEGFR-2 is a critical target in oncology and ophthalmology.[1][2][3] this compound has demonstrated significant anti-angiogenic and anti-tumor effects in both in vitro and in vivo models.[4][5] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their understanding and application of this compound.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[6] This inhibition prevents the VEGF-induced autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[4][5]

Quantitative Analysis of this compound Efficacy

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency at both the molecular and cellular levels.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| VEGFR-2 IC50 | 32 nM | Kinase Assay | [6] |

| Inhibition of HUVEC Proliferation | Significant at 10 nM and 50 nM | HUVECs | [2][7] |

| Inhibition of HUVEC Migration | Significant at 10 nM and 50 nM | HUVECs | [2][7] |

| Inhibition of HUVEC Tube Formation | Significant at 10 nM and 50 nM | HUVECs | [2][7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Athymic mice with human tumor xenografts | 100 mg/kg/d | >60% inhibition of tumor growth | [4][5] |

| Zebrafish embryos | 2.5 µmol/L | Inhibition of intersegmental vessel formation |

Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR-2 phosphorylation leads to the suppression of multiple downstream signaling pathways critical for angiogenic processes.

MAPK (Mitogen-Activated Protein Kinase) Pathway

The MAPK pathway is a key downstream effector of VEGFR-2 signaling in endothelial cells. This compound has been shown to inhibit the phosphorylation of several key components of this pathway.[1][2][3]

-

ERK1/2 (Extracellular signal-regulated kinases 1/2): Inhibition of ERK1/2 phosphorylation by this compound leads to decreased endothelial cell proliferation.[1][2]

-

JNK (c-Jun N-terminal kinase): this compound treatment results in the reduced phosphorylation of JNK, which is involved in cell proliferation and apoptotic responses.[1][2]

-

p38 MAPK: The phosphorylation of p38, which plays a role in cell migration, is also diminished following this compound administration.[1][2]

FAK (Focal Adhesion Kinase) and Src Pathway

The FAK and Src signaling pathways are also implicated as downstream targets of VEGFR-2 and are inhibited by this compound.[4] These pathways are crucial for cell migration and invasion.

-

FAK: this compound inhibits the VEGF-induced phosphorylation of FAK.[4]

-

Src: The phosphorylation of Src, a non-receptor tyrosine kinase that interacts with FAK, is also downregulated by this compound treatment.[4]

Detailed Experimental Protocols

Western Blotting for Phospho-protein Analysis

This protocol details the methodology for assessing the phosphorylation status of downstream signaling proteins in response to this compound.

a. Cell Culture and Treatment:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial cell growth medium until they reach 80-90% confluency.

-

Serum-starve the HUVECs in a basal medium containing 0.5% FBS for 4-6 hours.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 10 nM, 50 nM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with recombinant human VEGF (e.g., 10 ng/mL) for 10-15 minutes.

b. Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38, phospho-FAK, phospho-Src, and their total protein counterparts, as well as a loading control (e.g., GAPDH), overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

HUVEC Transwell Migration Assay

This assay measures the chemotactic response of endothelial cells.

-

Coat the underside of Transwell inserts (8 µm pore size) with fibronectin.

-

Serum-starve HUVECs as described above.

-

Add basal medium with VEGF (chemoattractant) to the lower chamber.

-

Resuspend the starved HUVECs in a basal medium containing different concentrations of this compound or vehicle.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several fields of view under a microscope.

Conclusion

This compound is a potent VEGFR-2 inhibitor that effectively blocks downstream signaling through the MAPK, FAK, and Src pathways. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to investigate further the therapeutic potential of this compound in angiogenesis-dependent diseases. The provided visualizations of the signaling pathways and experimental workflows serve as a clear conceptual framework for understanding the mechanism of action of this promising anti-angiogenic agent.

References

- 1. This compound, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Inhibition of Focal Adhesion Kinase and Src Increases Detachment and Apoptosis in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel inhibitor of VEGF receptor 2 signaling, induces vascular normalization to improve systemically administered chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of SKLB1002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data and protocols compiled herein are intended to serve as a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

Core Inhibitory Activity and Cellular Effects

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for VEGFR2, a key mediator of angiogenesis.[1] Its inhibitory activity has been quantified through various in vitro assays, highlighting its potential as an anti-angiogenic agent.

Data Summary

The following tables summarize the key quantitative data on the in vitro activity of this compound.

| Parameter | Value | Reference |

| VEGFR2 Kinase Inhibition (IC50) | 32 nM | [2] |

Table 1: In vitro kinase inhibitory activity of this compound against VEGFR2.

| Cell Line | Assay | Concentration | Effect | Reference |

| HUVEC | Cell Viability (MTT) | 10 nM | Significantly reduced VEGF-induced cell viability | [1] |

| HUVEC | Cell Viability (MTT) | 50 nM | Significantly reduced VEGF-induced cell viability | [1] |

| HUVEC | Cell Proliferation | 10 nM & 50 nM | Significantly decreased proliferation ability | [1] |

| HUVEC | Cell Migration | 10 nM & 50 nM | Significantly reduced migration ability | [1] |

| HUVEC | Tube Formation | 10 nM & 50 nM | Significantly reduced tube formation ability | [1] |

Table 2: Summary of the in vitro cellular effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Mechanism of Action: Inhibition of the VEGFR2-MAPK Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR2, which in turn blocks downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, treatment with this compound has been shown to decrease the phosphorylation levels of ERK1/2, JNK, and p38 in VEGF-stimulated endothelial cells.[1]

References

SKLB1002: A Technical Overview of Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

SKLB1002 has emerged as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] Understanding its selectivity profile against a wider range of kinases is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document provides a concise technical guide to the kinase selectivity of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for VEGFR2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases.

| Kinase | IC50 (nM) |

| VEGFR2 | 32 |

| c-Kit | 620 |

| RET | 2500 |

| FMS | 2900 |

| PDGFRα | 3100 |

| Aurora A | 3900 |

| Other 11 Kinases | >10000 |

Data compiled from publicly available sources.

Modulation of the VEGFR2 Signaling Pathway

This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR2 upon binding of its ligand, VEGF. This action blocks the initiation of a cascade of downstream signaling events critical for endothelial cell proliferation, migration, and survival. The primary pathways affected include the PLCγ-PKC-MAPK and the PI3K/Akt pathways.

Experimental Protocols

The kinase inhibition profile of this compound is typically determined using in vitro kinase assays. A common method is the radiometric kinase assay.

Radiometric Kinase Assay Protocol

This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase substrate.

1. Reaction Mixture Preparation:

-

A master mix is prepared containing the kinase of interest, a suitable substrate (e.g., a specific peptide or protein), and a buffer solution with appropriate cofactors (e.g., MgCl2).

2. Inhibitor Addition:

-

Serial dilutions of this compound (or other test compounds) are added to the reaction wells. A control with no inhibitor (vehicle only) is included.

3. Initiation of Reaction:

-

The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

4. Incubation:

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

5. Reaction Termination:

-

The reaction is stopped, typically by the addition of a solution containing a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane which binds the substrate.

6. Washing:

-

Unincorporated radiolabeled ATP is removed by washing the membrane with a suitable buffer (e.g., phosphoric acid).

7. Detection and Quantification:

-

The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter or a phosphorimager.

8. Data Analysis:

-

The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Summary

This compound is a potent and highly selective inhibitor of VEGFR2. Its inhibitory action is concentrated on VEGFR2, with significantly less activity against other tested kinases. This selectivity profile, coupled with its ability to effectively block downstream signaling pathways crucial for angiogenesis, underscores its potential as a targeted therapeutic agent. The experimental protocols outlined provide a standard methodology for characterizing the potency and selectivity of kinase inhibitors like this compound.

References

Unveiling the Anti-Angiogenic Potential of SKLB1002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the anti-angiogenic properties of SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on key processes of angiogenesis.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Key Parameter | This compound Concentration | Result | Citation |

| VEGFR-2 Kinase Assay | - | IC50 | 32 nM | Potent inhibition of VEGFR-2 kinase activity | [1] |

| Cell Viability | HUVEC | Cell Viability | 10 nM and 50 nM | Significantly reduced VEGF-induced increase in viability | [2] |

| Cell Proliferation | HUVEC | Proliferation Ability | 10 nM and 50 nM | Significantly decreased proliferation | [2] |

| Cell Migration | HUVEC | Inhibition | 10 µM | 86% inhibition of HUVEC migration | [1] |

| Cell Invasion | HUVEC | Inhibition | 10 µM | 92% inhibition of HUVEC invasion | [1] |

| Tube Formation | HUVEC | Inhibition | 10 µM | 98% inhibition of HUVEC tube formation | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor/Disease Model | Treatment | Outcome | Citation |

| Athymic Mice | Human Tumor Xenografts (SW620 and HepG2) | 100 mg/kg/day this compound | >60% inhibition of tumor growth | [3] |

| Zebrafish Embryos | - | 2.5 µM this compound | 80% inhibition of intersegmental vessel formation | [1] |

| ICR Mice | Alkali-burn induced Corneal Neovascularization | Topical this compound eyedrops | Significantly decreased mean length and number of new corneal blood vessels | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay for Cell Viability

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound (e.g., 10 nM and 50 nM) in the presence or absence of 10 ng/mL VEGF for 24 hours.[2]

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

b) Ki67 and EdU Incorporation Assays for Cell Proliferation

-

HUVECs are cultured on coverslips in 24-well plates.

-

Cells are treated with this compound (10 nM and 50 nM) and/or VEGF (10 ng/mL).[2]

-

For Ki67 staining, cells are fixed, permeabilized, and incubated with an anti-Ki67 antibody, followed by a fluorescent secondary antibody.

-

For EdU (5-ethynyl-2´-deoxyuridine) incorporation, EdU is added to the cell culture medium, and after incubation, the cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide conjugate.

-

Fluorescence microscopy is used to visualize and quantify the percentage of proliferating cells.

Cell Migration and Invasion Assays

a) Scratch Wound Healing Assay for Cell Migration

-

HUVECs are grown to confluence in a multi-well plate.

-

A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

The cells are then incubated with this compound (10 nM and 50 nM) and/or VEGF (10 ng/mL).[5]

-

The rate of wound closure is monitored and photographed at different time points to assess cell migration.

b) Transwell Assay for Cell Migration and Invasion

-

For migration assays, HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber contains medium with or without chemoattractants like VEGF, and with or without this compound.

-

For invasion assays, the membrane is coated with a basement membrane extract.

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

-

The cells that have migrated/invaded to the lower surface are fixed, stained, and counted.

Tube Formation Assay

-

A layer of basement membrane matrix (e.g., Matrigel) is allowed to solidify in the wells of a 96-well plate.

-

HUVECs are seeded onto the matrix.

-

The cells are treated with different concentrations of this compound (e.g., 10 µM) in the presence of an angiogenic stimulus like VEGF.[1]

-

After incubation, the formation of capillary-like structures (tubes) is observed and photographed using a microscope.

-

The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points.

Western Blot Analysis

-

HUVECs are treated with this compound (10 nM and 50 nM) and stimulated with VEGF (10 ng/mL).[2]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR-2, ERK1/2, JNK, and p38.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

In Vivo Corneal Neovascularization Model

-

Corneal neovascularization is induced in ICR mice via an alkali burn to the cornea.[5]

-

The mice are then treated with topical eye drops containing this compound.[5]

-

After a set period, the corneas are examined and photographed using a slit lamp.

-

The length and number of new blood vessels are measured and quantified to assess the anti-angiogenic effect of this compound in vivo.[5]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-angiogenic properties of this compound.

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 phosphorylation.

Caption: Workflow for evaluating the anti-angiogenic effects of this compound.

Caption: The mechanism of this compound's anti-angiogenic action.

References

- 1. VEGFR2 Kinase Inhibitor VII, this compound The VEGFR2 Kinase Inhibitor VII, this compound controls the biological activity of VEGFR2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SKLB1002: A Potent VEGFR2 Inhibitor for Modulating the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB1002 is a novel, potent, and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2] By targeting the primary driver of tumor angiogenesis, this compound effectively disrupts the formation of new blood vessels, a critical process for tumor growth and metastasis.[1] Beyond its anti-angiogenic activity, this compound has been shown to induce a phenomenon known as "vascular normalization".[2][3] This process transforms the typically chaotic and leaky tumor vasculature into a more organized and functional network, thereby improving the delivery and efficacy of co-administered chemotherapeutic agents.[2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the tumor microenvironment, detailed experimental protocols, and quantitative data from key studies.

Core Mechanism of Action: VEGFR2 Signaling Inhibition

This compound exerts its primary effect by inhibiting the VEGF-induced phosphorylation of VEGFR2.[1] This action blocks the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][4] The inhibition of these pathways ultimately leads to a reduction in angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the VEGFR2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Antitumor Efficacy of this compound

| Model | Treatment Group | Dosage | Tumor Growth Inhibition | Tumor Weight (g) | Reference |

| SW620 Xenograft | Vehicle | - | - | 2.22 ± 0.54 | [5] |

| This compound | 100 mg/kg | >60% | 0.73 ± 0.12 | [1][5] | |

| HepG2 Xenograft | Vehicle | - | - | 1.03 ± 0.26 | [5] |

| This compound | 50 mg/kg | - | 0.45 ± 0.14 | [5] |

Table 2: Effect of this compound on Chemotherapy Efficacy

| Combination Therapy | Metric | Result | Reference |

| This compound + Doxorubicin | Intratumoral Doxorubicin Level | 2.2-fold increase | [2][3] |

| Antitumor Effect (% of control size) | 49% | [2][3] | |

| Antimetastatic Effect (% of control metastatic nodules) | 12% | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

-

Objective: To assess the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.

-

Method:

-

HUVECs are seeded in 96-well plates and cultured overnight.

-

Cells are serum-starved for 24 hours.

-

Cells are pre-treated with varying concentrations of this compound for 2 hours.

-

VEGF is added to stimulate proliferation, and cells are incubated for 48-72 hours.

-

Cell viability is assessed using an MTT assay, or proliferation is measured via EdU incorporation or Ki67 immunofluorescence staining.[4][6]

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation of VEGFR2 and its downstream signaling proteins.

-

Method:

-

HUVECs are treated with this compound and/or VEGF as described in the proliferation assay.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR2, ERK, FAK, Src, JNK, and p38.[1][4]

-

After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the in vivo antitumor and anti-angiogenic activity of this compound.

-

Method:

-

Human tumor cells (e.g., SW620, HepG2) are subcutaneously injected into athymic nude mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses (e.g., 50 or 100 mg/kg/day).[1][5]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis (e.g., CD31 staining for microvessel density).[1]

-

Experimental Workflow Diagram

Caption: A representative workflow for preclinical evaluation of this compound.

Vascular Normalization: A Key Effect on the Tumor Microenvironment

A significant aspect of this compound's effect on the tumor microenvironment is the induction of "vascular normalization".[2][3] Tumors are characterized by a chaotic, leaky, and poorly organized vasculature, which leads to hypoxia and increased interstitial fluid pressure, hindering drug delivery. By inhibiting VEGFR2 signaling, this compound can prune immature vessels and strengthen the remaining ones, leading to:

-

A more organized and less tortuous vascular network.

-

Increased pericyte coverage of blood vessels.

-

Reduced vessel permeability and interstitial fluid pressure.

-

Improved tumor oxygenation.[2]

This normalization of the tumor vasculature creates a "window of opportunity" for enhanced delivery and efficacy of cytotoxic agents, as evidenced by the synergistic effects observed with doxorubicin.[2][3]

Logical Relationship Diagram

Caption: The logical progression from VEGFR2 inhibition to synergistic antitumor effects.

Conclusion

This compound is a promising anti-cancer agent that modulates the tumor microenvironment through potent and specific inhibition of VEGFR2. Its dual action of inhibiting angiogenesis and promoting vascular normalization makes it an attractive candidate for combination therapies. The data presented in this guide underscore the potential of this compound to enhance the efficacy of conventional chemotherapy by overcoming the challenges posed by the abnormal tumor vasculature. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel inhibitor of VEGF receptor 2 signaling, induces vascular normalization to improve systemically administered chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling SKLB1002: A Potent Inhibitor of Ocular Neovascularization

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a hallmark of several debilitating eye diseases, including diabetic retinopathy and age-related macular degeneration, leading to significant vision loss. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this pathological process. This technical guide delves into the pre-clinical investigation of SKLB1002, a small molecule inhibitor of VEGFR-2, as a promising therapeutic agent for ocular neovascularization. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway

This compound is a potent and specific inhibitor of VEGFR-2 tyrosine kinase activity.[1] By binding to VEGFR-2, this compound blocks the VEGF-induced phosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades crucial for angiogenesis.[1][2] A key pathway affected is the mitogen-activated protein kinase (MAPK) signaling pathway.[1] this compound has been shown to suppress the phosphorylation of critical downstream kinases, including ERK1/2, JNK, and p38, which are essential for endothelial cell proliferation, migration, and survival.[1][3]

References

- 1. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SKLB1002 in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB1002 is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase activity.[1][2] By blocking the VEGF/VEGFR-2 signaling pathway, this compound effectively inhibits angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis, as well as in certain ocular diseases.[1][2][3][4] In vitro studies have demonstrated that this compound suppresses key endothelial cell functions required for angiogenesis, including proliferation, migration, and tube formation.[1][2][3][5] These effects are mediated through the inhibition of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by preventing the phosphorylation of ERK1/2, JNK, and p38.[1][3][5][6]

These application notes provide detailed protocols for utilizing this compound in various in vitro angiogenesis assays to assess its anti-angiogenic potential.

Data Presentation

The following tables summarize the quantitative effects of this compound on human umbilical vein endothelial cells (HUVECs) in key in vitro angiogenesis assays.

Table 1: Effect of this compound on VEGF-Induced HUVEC Viability

| Treatment | Concentration | Cell Viability (% of Control) |

| Control (Untreated) | - | 100 |

| VEGF | 10 ng/mL | Increased |

| VEGF + this compound | 10 nM | Significantly Reduced vs. VEGF |

| VEGF + this compound | 50 nM | Significantly Reduced vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 2: Effect of this compound on VEGF-Induced HUVEC Proliferation

| Assay | Treatment | Concentration | Proliferation Status |

| Ki67 Immunofluorescence Staining | VEGF + this compound | 10 nM, 50 nM | Significantly Decreased vs. VEGF |

| EdU Incorporation Assay | VEGF + this compound | 10 nM, 50 nM | Significantly Decreased vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 3: Effect of this compound on VEGF-Induced HUVEC Migration

| Assay | Treatment | Concentration | Migration Status |

| Transwell Migration Assay | VEGF + this compound | 10 nM, 50 nM | Significantly Reduced vs. VEGF |

| Scratch Wound Healing Assay | VEGF + this compound | 10 nM, 50 nM | Significantly Reduced vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 4: Effect of this compound on VEGF-Induced HUVEC Tube Formation

| Assay | Treatment | Concentration | Tube Formation Status |

| Matrigel Tube Formation | VEGF + this compound | 10 nM, 50 nM | Interrupted vs. VEGF |

Data synthesized from qualitative descriptions in cited literature.[1][5]

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

HUVEC Proliferation Assays

a. Ki67 Immunofluorescence Staining

-

Seed HUVECs onto 24-well plates.

-

After reaching desired confluency, treat the cells with VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM) for 24 hours. Untreated cells serve as a control.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Block with 5% BSA for 30 minutes at 37°C.

-

Incubate with Ki67 antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Visualize and quantify the percentage of Ki67-positive cells using a fluorescence microscope.[1]

b. EdU Incorporation Assay

-

Follow the treatment protocol as described for Ki67 staining.

-

After treatment, add EdU to the cell culture medium and incubate for the recommended time according to the manufacturer's protocol.

-

Fix, permeabilize, and perform the click reaction to label incorporated EdU.

-

Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.[1]

HUVEC Migration Assays

a. Scratch Wound Healing Assay

-

Grow HUVECs to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add serum-free medium containing VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM).

-

Capture images of the scratch at 0, 24, and 48 hours.[1]

-

Measure the width of the scratch at different time points to quantify cell migration.

b. Transwell Migration Assay

-

Seed HUVECs in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

-

Add medium containing VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM) to the lower chamber.

-

Incubate for a specified time (e.g., 24 hours).

-

Remove non-migrated cells from the upper surface of the insert.

-

Fix and stain the migrated cells on the lower surface of the insert.

-

Count the number of migrated cells in several random fields under a microscope.[1]

HUVEC Tube Formation Assay

-

Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.[1]

-

Harvest HUVECs and resuspend them in medium containing VEGF (10 ng/mL) with or without this compound (10 nM, 50 nM).

-

Seed the HUVEC suspension onto the Matrigel-coated wells.

-

Incubate for 6-12 hours to allow for tube formation.

-

Observe and photograph the tube-like structures using a light microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.[1][5]

Visualizations

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 signaling.

Caption: Workflow for in vitro angiogenesis assays with this compound.

References

- 1. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel inhibitor of VEGF receptor 2 signaling, induces vascular normalization to improve systemically administered chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Mouse Studies with SKLB1002

Introduction

SKLB1002 is a potent, ATP-competitive, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[1][2][3] By targeting VEGFR2, this compound effectively blocks the VEGF signaling pathway, a critical regulator of angiogenesis, which is the formation of new blood vessels.[4][5][6] Its mechanism of action involves the inhibition of VEGF-induced phosphorylation of VEGFR2 and its downstream signaling cascades, including the MAPK (ERK1/2, JNK, p38), FAK, and Src pathways.[3][4][5][7][8] This disruption of signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing angiogenesis.[4][5][7] Consequently, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in various preclinical models, making it a promising candidate for cancer therapy and for studying angiogenesis-dependent diseases.[5][6][9]

These application notes provide detailed protocols for the preparation and administration of this compound for in vivo mouse studies, specifically for systemic administration in tumor models and topical application in ocular angiogenesis models.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| VEGFR2 | 32 |

| c-Kit | 620 |

| Ret | 2500 |

| FMS | 2900 |

| PDGFRα | 3100 |

| Aurora A | 3900 |

Data sourced from Sigma-Aldrich product information.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Mouse Xenograft Models

| Tumor Model | Mouse Strain | Administration Route | Dosage Regimen | Tumor Growth Inhibition (%) | Reference |

| SW620 (human colon) | Athymic mice | Intraperitoneal (i.p.) | 100 mg/kg/day | 72 | |

| HepG2 (human liver) | Athymic mice | Intraperitoneal (i.p.) | 100 mg/kg/day | 63 | |

| Human Tumor Xenografts | Athymic mice | Not specified | 100 mg/kg/day | >60 | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Tumor Models

This protocol describes the preparation of this compound for systemic administration in mouse xenograft studies. Due to its low aqueous solubility, a co-solvent system is required.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile 0.9% saline

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation:

-

This compound Formulation:

-

Determine the required concentration of this compound based on the desired dosage and the average weight of the mice. For a 100 mg/kg dose in a 20g mouse, you would need 2 mg per mouse. Assuming an injection volume of 0.1 mL, the required concentration is 20 mg/mL.

-

Weigh the required amount of this compound powder.

-

First, dissolve the this compound powder in the DMSO portion of the vehicle. For the 10 mL example, dissolve the calculated amount of this compound in 1 mL of DMSO.

-

Gradually add the PEG300, Tween-80, and saline while vortexing to ensure the compound remains in solution.

-

-

Administration:

-

Administer the prepared this compound solution to mice via intraperitoneal injection.

-

The typical administration volume for mice is 5-10 mL/kg.

-

Prepare the formulation fresh daily and visually inspect for any precipitation before each injection.

-

Protocol 2: Preparation of this compound for Topical Ocular Administration

This protocol is adapted from a study on corneal neovascularization and is suitable for localized anti-angiogenic investigations in the eye.[4]

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile conical tubes

-

Magnetic stirrer

Procedure:

-

Vehicle Preparation (0.5% CMC-Na):

-

Weigh 0.5 g of CMC-Na.

-

In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile PBS while stirring vigorously with a magnetic stirrer.

-

Continue stirring until the CMC-Na is fully dissolved and the solution is homogeneous.

-

-

This compound Formulation:

-

A concentration of 0.05 mg/mL has been shown to be effective.[4]

-

Weigh the appropriate amount of this compound and add it to the prepared 0.5% CMC-Na vehicle.

-

Stir until the this compound is fully suspended.

-

-

Administration:

-

Administer the this compound suspension as eye drops to the mice.

-

In the referenced study, the formulation was applied three times per day.[4]

-

Visualizations

Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling.